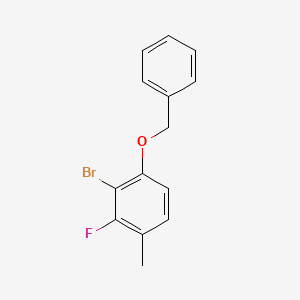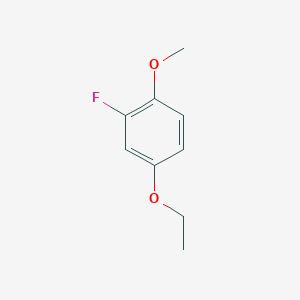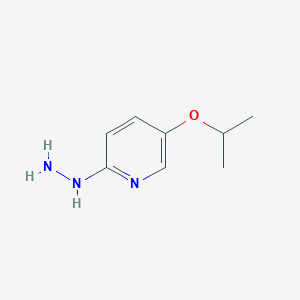
2-Hydrazineyl-5-isopropoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazineyl-5-isopropoxypyridine is a nitrogen-containing heterocyclic compound It features a pyridine ring substituted with a hydrazine group at the 2-position and an isopropoxy group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nucleophilic Substitution: One common method for synthesizing 2-Hydrazineyl-5-isopropoxypyridine involves the nucleophilic substitution of halogenated pyridines with hydrazine hydrate.
Reduction of Pyridinediazonium Salts: Another method involves the reduction of pyridinediazonium salts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the nucleophilic substitution method due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 2-Hydrazineyl-5-isopropoxypyridine can undergo oxidation reactions, where the hydrazine group is oxidized to form azopyridine derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazine group can participate in substitution reactions, forming various substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Azopyridine derivatives.
Reduction: Hydrazones and other reduced forms.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Hydrazineyl-5-isopropoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Hydrazineyl-5-isopropoxypyridine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydrazinopyridine: Similar in structure but lacks the isopropoxy group.
5-Isopropoxypyridine: Similar in structure but lacks the hydrazine group.
2-Aminopyridine: Contains an amino group instead of a hydrazine group.
Uniqueness
2-Hydrazineyl-5-isopropoxypyridine is unique due to the presence of both the hydrazine and isopropoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in synthetic chemistry and a promising candidate for various applications .
Eigenschaften
Molekularformel |
C8H13N3O |
|---|---|
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
(5-propan-2-yloxypyridin-2-yl)hydrazine |
InChI |
InChI=1S/C8H13N3O/c1-6(2)12-7-3-4-8(11-9)10-5-7/h3-6H,9H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
PDIGSKQTDPIBKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CN=C(C=C1)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


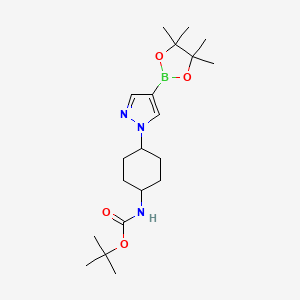

![tert-butyl (3aR)-3a-(hydroxymethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate](/img/structure/B14773337.png)
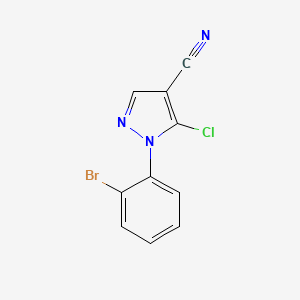
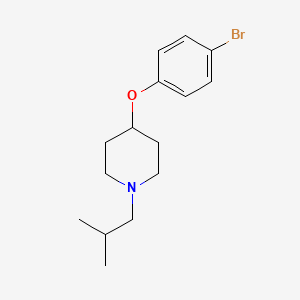
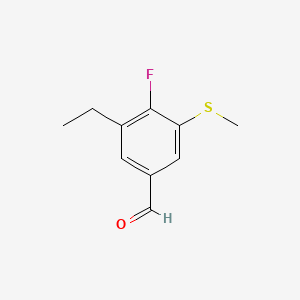
![Ethyl 6-amino-4'-cyano-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14773354.png)
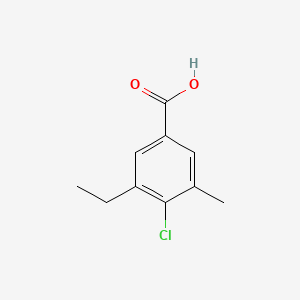
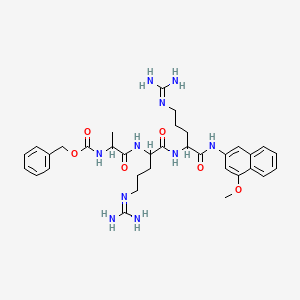
![Methyl 4-amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14773364.png)
